Gq-Selective TAAR1 Agonism vs. ZH8651 and ZH8667
ZH8659 is a highly potent and selective Gq agonist for both mouse and human TAAR1, with a reported EC50 of 2.6 nM [1]. In contrast, the structurally related analog ZH8651 is a dual Gs/Gq agonist, while ZH8667 is a Gs-selective agonist [2][3]. This differential signaling bias is a direct consequence of the design principles elucidated by Shang et al., where targeting distinct secondary binding pockets on TAAR1 enables the development of agonists with preferential Gq, Gs, or dual Gs/Gq activity [1].
| Evidence Dimension | Functional potency and signaling bias at TAAR1 (Gq pathway) |
|---|---|
| Target Compound Data | EC50 = 2.6 nM (Gq) |
| Comparator Or Baseline | ZH8651: Dual Gs/Gq agonist; ZH8667: Gs-selective agonist |
| Quantified Difference | Qualitative signaling bias: ZH8659 is Gq-selective, whereas ZH8651 is dual Gs/Gq and ZH8667 is Gs-selective. |
| Conditions | Functional cAMP and calcium mobilization assays in recombinant cell lines expressing mTAAR1 or hTAAR1. |
Why This Matters
For researchers dissecting TAAR1-mediated pathways, the Gq-selective profile of ZH8659 is essential for isolating Gq-specific downstream effects, which cannot be achieved with non-selective or Gs-biased analogs.
- [1] Shang P, Rong N, Jiang L, et al. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design. Cell. 2023;186(24):5347-5362.e24. View Source
- [2] TargetMol. ZH8651 Product Description. Accessed via www.targetmol.cn. View Source
- [3] TargetMol. ZH8667 Product Description. Accessed via www.targetmol.cn. View Source
